molecular formula C7H6F3NO B13960991 4-((Trifluoromethyl)amino)phenol

4-((Trifluoromethyl)amino)phenol

Cat. No.: B13960991
M. Wt: 177.12 g/mol
InChI Key: KRDJANVYNBUNJI-UHFFFAOYSA-N
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Description

4-((Trifluoromethyl)amino)phenol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF 3 ) group into organic molecules is a common strategy in pharmaceutical development, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . While specific biological data for this compound may be limited, its structure aligns with modern approaches in designing small molecules that target protein aggregation, such as in the inhibition of alpha-Synuclein (α-Syn) fibril formation—a key pathological marker in Parkinson's disease . Compounds featuring a trifluoromethyl group attached to an aromatic phenolic ring have been exploited as key fragments in developing inhibitors of amyloid fibril aggregation, where they contribute to profitable hydrophobic interactions within the β-sheet architecture of protein fibrils . As such, this compound serves as a versatile building block for the synthesis of more complex, functionalized molecules aimed at probing biological mechanisms or optimizing lead compounds. Researchers can utilize this chemical in multi-component reactions or as a precursor for constructing trifluoromethylated arenes, which are prominent pharmacophores in active pharmaceutical ingredients . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

4-(trifluoromethylamino)phenol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,11-12H

InChI Key

KRDJANVYNBUNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-((trifluoromethyl)amino)phenol typically involves the nucleophilic substitution or amination of a phenolic precursor with trifluoromethyl-containing reagents. The key challenge is the selective introduction of the trifluoromethylamino group (-NHCF₃) onto the aromatic ring without compromising the phenolic hydroxyl group.

Two principal synthetic approaches have been documented:

Detailed Synthetic Routes

Potassium Trimethylsilanolate-Mediated Synthesis

A patented process (US20130310597A1) describes a multi-step synthesis involving conversion of substituted p-aminophenol intermediates using potassium trimethylsilanolate (TMSOK) as a key reagent in the presence of suitable solvents such as 2-methyltetrahydrofuran (MeTHF). The reaction is conducted at temperatures ranging from 50°C to 80°C, preferably 65–70°C, for 2 to 3 hours to achieve efficient conversion.

Reaction conditions and work-up:

  • The reaction mixture is stirred at 20°C initially, then cooled to 15°C before addition of anhydrous methanol.
  • The addition of reagents is exothermic, with temperature rising to 40–50°C.
  • After reaction completion, the mixture is quenched with water and acidified to pH 1 using hydrochloric acid.
  • Organic layers are separated, washed, and concentrated under vacuum.
  • Final purification involves crystallization from a toluene/methylcyclohexane mixture and vacuum drying.

This method yields substituted p-aminophenol derivatives with high purity and yields up to 90% for related compounds, indicating potential applicability for this compound synthesis when adapted appropriately.

Nucleophilic Aromatic Substitution Using 1-Chloro-4-(trifluoromethyl)benzene

Another approach, although for related trifluoromethyl phenoxy compounds, involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkali metal hydroxide base in dimethyl sulfoxide (DMSO) at 50–120°C for 4 to 20 hours. While this method targets ether formation rather than amination, it demonstrates the feasibility of nucleophilic substitution on trifluoromethyl-substituted aromatic rings under alkaline conditions, which could be adapted for amination of phenol derivatives.

Nucleophilic Substitution with Trifluoromethylthiolating Agents (Related Compound)

Although focused on 2-amino-4-((trifluoromethyl)thio)phenol, the synthetic principles are instructive. The trifluoromethylthio group is introduced via nucleophilic substitution of 2-aminophenol with trifluoromethylthiolating agents under reflux in ethanol with potassium hydroxide and carbon disulfide, followed by acidification and purification.

Reaction Step Reagents/Conditions Yield (%)
Xanthate Formation KOH, CS₂, EtOH, 90°C, 16 hours 85
Thiol Derivatization Acidification, EtOAc extraction 42–85 (overall)

Key factors influencing yield include reaction time, solvent choice, and temperature control to maintain trifluoromethyl group stability.

Reaction Conditions and Optimization

Solvent Selection

  • 2-Methyltetrahydrofuran (MeTHF) is preferred for its moderate polarity and ability to dissolve both organic and inorganic reagents effectively.
  • Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common polar aprotic solvents facilitating nucleophilic aromatic substitution.

Temperature Control

  • Optimal reaction temperatures range from 50°C to 80°C for potassium trimethylsilanolate-mediated reactions.
  • Higher temperatures up to 120°C may be used in DMSO-mediated nucleophilic substitution but require careful monitoring to avoid decomposition.

Reaction Time

  • Typically 2–3 hours for TMSOK-mediated reactions to reach complete conversion as monitored by HPLC.
  • Longer times (4–20 hours) are reported for nucleophilic aromatic substitution in DMSO.

Work-Up and Purification

  • Acidification to pH 1 with hydrochloric acid is critical for quenching and facilitating phase separation.
  • Extraction with organic solvents such as toluene or methylcyclohexane followed by vacuum distillation and crystallization ensures high purity.

Data Tables Summarizing Preparation Parameters

Parameter Method 1: TMSOK-Mediated Synthesis Method 2: Nucleophilic Aromatic Substitution Method 3: Trifluoromethylthiolation (Related)
Starting Material Substituted p-aminophenol intermediate N-methyl-3-hydroxy-3-(phenyl)propylamine 2-Aminophenol
Key Reagent Potassium trimethylsilanolate (TMSOK) 1-Chloro-4-(trifluoromethyl)benzene Carbon disulfide (CS₂), KOH
Solvent 2-Methyltetrahydrofuran (MeTHF) Dimethyl sulfoxide (DMSO) Ethanol
Temperature 65–70°C 50–120°C 90°C
Reaction Time 2–3 hours 4–20 hours 16 hours
Work-Up Acidification (HCl), extraction, crystallization Acid addition salts formation (optional) Acidification, extraction with ethyl acetate
Yield Up to 90% (related compounds) Not specified for this compound 42–85% overall

Critical Analysis and Recommendations

  • The TMSOK-mediated method offers a controlled, high-yielding route with manageable reaction conditions and straightforward purification, making it suitable for scale-up.
  • Nucleophilic aromatic substitution in DMSO is versatile but may require longer reaction times and higher temperatures, increasing risk of side reactions.
  • Trifluoromethylthiolation strategies provide insight into handling trifluoromethyl-containing groups but require careful control of reaction atmosphere and temperature to prevent degradation.
  • Protective group strategies may be necessary to preserve the phenolic hydroxyl group during amination.
  • Analytical monitoring (HPLC, NMR) is essential to confirm conversion and purity at each stage.

Chemical Reactions Analysis

4-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield corresponding amines . Substitution reactions often involve nucleophiles such as halides or alkoxides, leading to the formation of substituted phenols .

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Trifluoromethyl)phenol (AFX)

  • Structure: Lacks the amino group, containing only a hydroxyl and trifluoromethyl group at the para position.
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and alters electronic properties.
  • Applications :
    • Biochemical Studies : Exhibits weak binding to K-Ras4B (KD >50 mM) through interactions with residues L6, I55, L56, and T74.
    • Toxicity : Identified as a toxic impurity in fluoxetine synthesis, causing respiratory and ocular damage.

4-((4-(Trifluoromethyl)phenethyl)amino)phenol (7c)

  • Structure: Contains a phenethylamino linker between the trifluoromethylbenzene and phenol groups.
  • Key Differences : The extended linker enhances steric bulk and may improve membrane permeability.
  • Synthesis: Prepared via nucleophilic substitution between 4-aminophenol and 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in acetonitrile (53% yield).

4-(Trifluoromethylthio)phenol

  • Structure: Replaces the amino group with a trifluoromethylthio (-S-CF₃) moiety.
  • Applications : Used in agrochemicals and materials science due to its stability and reactivity.

Physicochemical Properties

Compound Molecular Formula CAS Number Purity (%) Molecular Weight (g/mol)
4-(Trifluoromethyl)phenol C₇H₅F₃O 402-45-9 98 162.11
4-((Trifluoromethyl)amino)phenol* C₇H₆F₃NO N/A N/A 177.12
4-(Trifluoromethylthio)phenol C₇H₅F₃OS 461-84-7 98 194.17

*Theoretical values based on structural analogy.

  • Solubility: Trifluoromethyl groups generally enhance lipid solubility but reduce aqueous solubility. The amino group in this compound may improve solubility in polar solvents compared to AFX.
  • Acidity: The phenolic hydroxyl group (pKa ~10) is less acidic than sulfonamide or carboxylic acid derivatives but more acidic than aliphatic alcohols.

Binding Affinity

  • AFX: Weak binder to K-Ras4B (KD >50 mM), whereas bisphenol analogs (e.g., BPA, BPS) exhibit stronger interactions due to dual aromatic rings.

Toxicity

  • AFX : Classified as a hazardous impurity in pharmaceuticals, causing severe eye and respiratory irritation.
  • This compound: Amino groups may mitigate toxicity by enabling metabolic conjugation (e.g., glucuronidation), but this requires experimental validation.

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